2-(3-Iodopropyl)oxirane
Description
Significance of Halogenated Epoxides as Synthetic Intermediates in Modern Organic Chemistry
Halogenated compounds are pivotal in organic synthesis, serving as versatile intermediates for creating a wide array of functional molecules. numberanalytics.com The introduction of a halogen atom into an organic molecule can significantly alter its physical, chemical, and biological properties. numberanalytics.com Specifically, halogenated epoxides, which combine the high reactivity of a strained epoxide ring with the functionality of a halogen, are powerful tools for synthetic chemists. wikipedia.orgcore.ac.uk
The epoxide, a three-membered cyclic ether, is characterized by significant ring strain (approximately 13 kcal/mol), making it susceptible to ring-opening reactions by a wide range of nucleophiles. wikipedia.orgpw.live This reactivity allows for the stereospecific introduction of two new functional groups on adjacent carbon atoms. The halogen atom, in turn, acts as a good leaving group in nucleophilic substitution reactions and is a key component in various carbon-carbon bond-forming cross-coupling reactions. numberanalytics.comopenaccesspub.org The presence of both moieties in one molecule allows for a diverse range of sequential or domino reactions, enabling the rapid assembly of complex molecular frameworks from a single, versatile starting material. nih.gov
Strategic Importance of the Oxirane and Iodopropyl Moieties in Molecular Construction
The synthetic utility of 2-(3-Iodopropyl)oxirane is rooted in the distinct and complementary reactivity of its two functional groups: the oxirane (epoxide) ring and the iodopropyl chain.
The Oxirane Moiety: The epoxide ring is a highly valuable functional group in organic synthesis due to its inherent reactivity. rsc.org It can be opened by a vast array of nucleophiles, including amines, alcohols, thiols, and organometallic reagents, under both acidic and basic conditions. wikipedia.orgmt.com This ring-opening process is often highly regio- and stereoselective, providing a reliable method for establishing defined stereocenters. For instance, in base-catalyzed reactions, the nucleophile typically attacks the less sterically hindered carbon of the epoxide (an SN2-type mechanism). mt.com This predictable reactivity makes epoxides crucial intermediates in the synthesis of pharmaceuticals and other biologically active compounds. rsc.orgorientjchem.org
The Iodopropyl Moiety: The iodopropyl group represents the most reactive of the stable alkyl halides. numberanalytics.com The carbon-iodine bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group in nucleophilic substitution (SN2) reactions. Furthermore, alkyl iodides are prominent coupling partners in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions, which are fundamental for the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.com The iodopropyl group can also be used to generate organometallic reagents, further expanding its synthetic potential. The ability to use the iodo group for introducing bulky or hydrophilic functionalities is a significant advantage. researchgate.net
The combination of these two reactive centers in this compound creates a bifunctional building block where each site can be addressed selectively, enabling the synthesis of diverse and complex target molecules.
Overview of Research Trends in Epoxide and Alkyl Halide Chemistry Relevant to this compound
Research in both epoxide and alkyl halide chemistry is continuously evolving, driven by the demand for more efficient, selective, and sustainable synthetic methods.
Trends in Epoxide Chemistry: Current research in epoxide chemistry focuses heavily on asymmetric synthesis and sustainable practices. The development of catalytic asymmetric epoxidation methods, including those using biocatalysts or organocatalysts, allows for the production of chiral epoxides, which are invaluable for pharmaceutical synthesis. orientjchem.orgnumberanalytics.com There is also a significant push towards using greener oxidants, like hydrogen peroxide, to minimize environmental impact. numberanalytics.com Furthermore, flow chemistry techniques are being increasingly applied to epoxide synthesis and reactions to improve safety and efficiency. numberanalytics.com The ring-opening of epoxides remains a central theme, with ongoing efforts to discover new catalysts that enhance regioselectivity and stereoselectivity for the synthesis of complex molecules. numberanalytics.comresearchgate.net
Trends in Alkyl Halide Chemistry: The field of alkyl halide chemistry is marked by the development of novel catalytic systems, particularly for cross-coupling reactions. numberanalytics.com Palladium-catalyzed reactions have become standard, but research continues into using more abundant and less toxic metals. numberanalytics.com There is a growing emphasis on "green chemistry" principles, aiming for the development of environmentally friendly methods for synthesizing and reacting alkyl halides. numberanalytics.compatsnap.com This includes using renewable feedstocks and minimizing waste. patsnap.com The use of alkyl halides in the synthesis of complex pharmaceuticals and advanced materials remains a major driver of innovation in the field. numberanalytics.comopenaccesspub.org
These trends highlight the ongoing importance of functional groups like those in this compound. The demand for enantiomerically pure, complex molecules means that bifunctional building blocks that can be manipulated with high selectivity are of paramount importance.
Retrosynthetic Analysis Paradigms Incorporating this compound
Retrosynthetic analysis is a problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. This compound is an attractive starting material in this context due to its bifunctional nature, which allows for multiple disconnection strategies.
A synthetic chemist might envision a complex target molecule and recognize a substructure that could be formed from this compound. For example, a molecule containing a 1,2-aminoalcohol and a carbon chain extension could be disconnected as follows:
Disconnection 1 (C-N bond): The 1,2-aminoalcohol functionality can be traced back to the ring-opening of an epoxide with an amine. This retrosynthetic step would reveal a precursor containing the intact this compound.
Disconnection 2 (C-C bond): A carbon chain attached at the terminus of the propyl group could be disconnected via a cross-coupling reaction (e.g., Suzuki), leading back to the iodopropyl moiety of the same epoxide precursor.
This "bifunctional building block" approach simplifies the synthesis by installing multiple functionalities in a single step or a controlled sequence from one key intermediate. nih.govdissertation.com The inherent modularity of using such building blocks is a powerful strategy for efficiently accessing diverse molecular structures. nih.gov By recognizing the pattern of a hydroxyl group on one carbon, a nucleophile on an adjacent carbon, and a functionalizable three-carbon chain, chemists can strategically identify this compound as a valuable precursor in the synthesis of complex natural products and pharmaceuticals.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-iodopropyl)oxirane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-3-1-2-5-4-7-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTNXHPTAOCBTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 3 Iodopropyl Oxirane and Its Stereoisomers
Direct Epoxidation Routes to the Oxirane Ring
The formation of the epoxide, or oxirane, ring is a critical step in the synthesis of 2-(3-iodopropyl)oxirane. This transformation is most commonly accomplished by the epoxidation of a terminal alkene.
A well-established and widely used method for the epoxidation of alkenes is the Prilezhaev reaction, which employs a peroxyacid as the oxidizing agent. wikipedia.org Peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), are effective reagents for transferring an oxygen atom to a carbon-carbon double bond, yielding an epoxide. visualizeorgchem.comorientjchem.orgmasterorganicchemistry.com The reaction is typically carried out in an inert solvent like chloroform (B151607) or dichloromethane (B109758) to prevent the opening of the newly formed epoxide ring. libretexts.org The mechanism is concerted, involving a "butterfly" transition state where the peroxyacid delivers the oxygen atom to the alkene in a single step. wikipedia.org This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.orgmasterorganicchemistry.com For instance, a trans-alkene will yield a trans-epoxide. wikipedia.org The rate of this reaction is influenced by the electronic nature of the alkene, with more electron-rich double bonds reacting faster. wikipedia.org
Table 1: Common Peroxyacids for Epoxidation
| Peroxyacid | Abbreviation | Properties |
|---|---|---|
| meta-Chloroperoxybenzoic acid | m-CPBA | Stable, crystalline solid, soluble in many organic solvents. wikipedia.orgmasterorganicchemistry.com |
| Peroxyacetic acid | Used in various epoxidation reactions. masterorganicchemistry.com | |
| Peroxybenzoic acid | Another option for epoxidation. masterorganicchemistry.com | |
| Trifluoroperacetic acid | A more reactive peroxyacid due to the electron-withdrawing trifluoromethyl group. masterorganicchemistry.com |
While peroxyacid epoxidation is effective for creating racemic or achiral epoxides, the synthesis of specific stereoisomers (enantiomers) of this compound requires stereoselective methods. This is often achieved through the use of chiral catalysts.
Asymmetric epoxidation is a powerful tool for producing enantiomerically enriched epoxides from prochiral alkenes. google.com This field has seen the development of various chiral catalysts, including metal complexes and organocatalysts. orientjchem.orgnih.govuea.ac.uknih.govlboro.ac.uklboro.ac.uk For example, chiral ketone catalysts have been designed for the asymmetric epoxidation of both cis- and terminal olefins, achieving high enantiomeric excess (ee) values. nih.gov Another class of catalysts includes chiral iminium salts, which have proven effective in the asymmetric epoxidation of simple alkenes. uea.ac.uklboro.ac.uk Research has also explored the use of chiral fluoro ketones and binaphthyl-derived catalysts to improve enantioselectivity. nih.govlboro.ac.uklboro.ac.uk The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the epoxidation. nih.gov
An alternative two-step approach to synthesizing epoxides involves the formation of a halohydrin intermediate followed by an intramolecular Williamson ether synthesis. chemistrysteps.comyoutube.com In the first step, the alkene is treated with a halogen (like bromine or chlorine) in the presence of water. libretexts.orgmasterorganicchemistry.com This reaction proceeds through a cyclic halonium ion intermediate, which is then attacked by water in a regioselective manner, typically at the more substituted carbon, to yield a halohydrin. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com
The resulting halohydrin can then be treated with a strong, non-nucleophilic base, such as sodium hydride, to effect an intramolecular SN2 reaction. chemistrysteps.comyoutube.comyoutube.com The base deprotonates the hydroxyl group, forming an alkoxide that acts as an intramolecular nucleophile, attacking the carbon bearing the halogen and displacing it to form the epoxide ring. chemistrysteps.comyoutube.com For this ring closure to occur efficiently, the hydroxyl and halogen groups must be in an anti-periplanar conformation. chemistrysteps.com
Catalytic Systems for Stereoselective Epoxidation
Functional Group Interconversions Leading to the Iodopropyl Moiety
The introduction of the iodine atom at the terminal position of the propyl side chain is another key aspect of the synthesis of this compound. This is typically achieved through functional group interconversion from a suitable precursor.
One common strategy involves the iodination of precursor molecules such as propargyl alcohols or other unsaturated compounds. nih.govescholarship.org Various iodinating agents and conditions have been developed to achieve this transformation. For example, electrophilic iodination of secondary propargyl alcohols using N-iodosuccinimide (NIS) in the presence of a catalytic amount of hydroxy(tosyloxy)iodobenzene (HTIB) can yield α-iodoenones. nih.gov Another method involves the use of iodine and iodic acid in methanol. escholarship.org The choice of reagents and reaction conditions can influence the regioselectivity and stereoselectivity of the iodination process. nih.govescholarship.org
Halogen Exchange Reactions for Alkyl Iodide Formation
The formation of the 3-iodopropyl moiety on the oxirane scaffold is most effectively accomplished via halogen exchange, a cornerstone of alkyl iodide synthesis. manac-inc.co.jp The Finkelstein reaction is the preeminent method used for this transformation, involving a bimolecular nucleophilic substitution (SN2) mechanism. iitk.ac.inwikipedia.org This reaction is particularly advantageous for converting alkyl chlorides or bromides into the corresponding alkyl iodides, which can be challenging to prepare through other direct methods. jk-sci.comjk-sci.com
In the context of this compound synthesis, a precursor like 2-(3-chloropropyl)oxirane or 2-(3-bromopropyl)oxirane (B2452955) is treated with a source of iodide ions, typically sodium iodide (NaI). wikipedia.orgunacademy.com The reaction's success is largely driven by Le Châtelier's principle. jk-sci.comjk-sci.com By using a solvent in which the sodium iodide is soluble but the resulting sodium chloride or sodium bromide is not, the equilibrium is continuously shifted towards the products as the inorganic salt precipitates out of the solution. wikipedia.org Acetone (B3395972) is the classic solvent of choice for this purpose due to these differential solubility properties. wikipedia.orgunacademy.com
An alternative and frequently employed strategy involves starting with the corresponding alcohol, 2-(3-hydroxypropyl)oxirane. The hydroxyl group is a poor leaving group for SN2 reactions and is first converted into a more reactive intermediate, such as a tosylate or mesylate. jk-sci.comjk-sci.com This is achieved by reacting the alcohol with methanesulfonyl chloride (for a mesylate) or p-toluenesulfonyl chloride (for a tosylate) in the presence of a base. kyushu-u.ac.jp The resulting tosylate or mesylate is an excellent substrate for the Finkelstein reaction, readily undergoing substitution with iodide to yield this compound. jk-sci.com
| Precursor Type | Leaving Group | Iodide Source | Typical Solvent | Key Advantage |
|---|---|---|---|---|
| Alkyl Chloride/Bromide | -Cl, -Br | Sodium Iodide (NaI) | Acetone | Precipitation of NaCl/NaBr drives the reaction. wikipedia.org |
| Alkyl Tosylate/Mesylate | -OTs, -OMs | Sodium Iodide (NaI) | Acetone, DMF | Excellent leaving group ability for efficient SN2 reaction. jk-sci.com |
| Alkyl Fluoride | -F | Iodotrimethylsilane (TMSI) | Not specified | Effective for less reactive alkyl fluorides. jk-sci.comjk-sci.com |
| Tertiary Alkyl Halide | -Br | NaI / CS2 with Lewis Acid (e.g., FeCl3) | Carbon Disulfide (CS2) | Enables reaction for sterically hindered substrates. manac-inc.co.jpjk-sci.com |
Optimization of Reaction Conditions and Yields in this compound Synthesis
Optimizing the synthesis of this compound is critical for maximizing yield and minimizing reaction time. Several factors, including the choice of solvent, temperature, and catalysts, play a significant role. researchgate.netrsc.org
For the Finkelstein reaction, while acetone is the traditional solvent, other polar aprotic solvents like dimethylformamide (DMF) can also be used. iitk.ac.in The choice of solvent can influence the solubility of the reactants and byproducts, thereby affecting the reaction rate and equilibrium. In some cases, phase-transfer catalysts, such as tetrabutylammonium (B224687) iodide, are employed, particularly in heterogeneous reaction mixtures, to facilitate the transport of the iodide nucleophile between phases, which can significantly improve reaction rates and yields. researchgate.netgoogle.com
Temperature is another key parameter. The Finkelstein reaction is often carried out by heating the mixture to increase the reaction rate. iitk.ac.in However, the temperature must be carefully controlled to avoid side reactions, especially given the reactive nature of the oxirane ring. In recent years, microwave irradiation has emerged as a powerful tool to accelerate the reaction, often reducing reaction times from many hours to mere minutes compared to conventional heating methods. jk-sci.comresearchgate.net
The concentration of the reactants is also crucial. Using a large excess of the iodide salt can help drive the reaction to completion, in accordance with the principles of mass action. wikipedia.org Research into the synthesis of related iodopropyl compounds has shown that factors like the choice of metal halide (e.g., NaI, KI, MgI₂, CaI₂) and reaction time are important variables that must be fine-tuned to achieve complete halogen exchange and high yields. manac-inc.co.jpresearchgate.netrsc.org
| Parameter | Condition | Effect on Reaction | Reference |
|---|---|---|---|
| Solvent | Acetone | Favors precipitation of NaCl/NaBr, driving equilibrium. | wikipedia.org |
| Solvent | DMF, Acetonitrile | Alternative polar aprotic solvents for dissolving reactants. | manac-inc.co.jpiitk.ac.in |
| Temperature | Heating/Reflux | Increases reaction rate according to Arrhenius equation. | iitk.ac.in |
| Catalyst | Phase-Transfer Catalyst (e.g., Tetrabutylammonium Bromide) | Improves reaction rate in heterogeneous systems. | researchgate.net |
| Technology | Microwave Irradiation | Drastically reduces reaction times. | researchgate.net |
| Reagent Stoichiometry | Excess NaI | Shifts equilibrium toward product formation (mass action). | wikipedia.org |
Purification and Isolation Methodologies for Synthetic Efficiency
The final stage of the synthesis, purification and isolation, is essential for obtaining this compound of high purity. The specific methodology depends on the reaction workup and the physical properties of the product.
Following a Finkelstein reaction, the first step is typically the removal of the precipitated inorganic salt (e.g., NaCl or NaBr). This is easily accomplished by simple filtration of the reaction mixture. wikipedia.orgnih.gov The filtrate, which contains the product, solvent, and any excess iodide salt, is then concentrated, often using a rotary evaporator, to remove the bulk of the solvent. nih.gov
The resulting crude product is rarely pure and usually requires further purification. Liquid-liquid extraction is a common workup procedure. For instance, the residue might be redissolved in an organic solvent and washed with aqueous solutions, such as a sodium thiosulfate (B1220275) solution, to remove any remaining iodine, followed by a brine wash to remove water-soluble impurities. nih.gov The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) (MgSO₄). nih.gov
For final purification to remove organic byproducts and unreacted starting materials, column chromatography is the most widely used technique. nih.govresearchgate.net The choice of stationary phase (typically silica (B1680970) gel) and eluent system (e.g., a mixture of hexanes and ethyl acetate) is determined through preliminary analysis, such as thin-layer chromatography (TLC), to achieve optimal separation. researchgate.net For products that are thermally stable and have a suitable boiling point, Kugelrohr or vacuum distillation can be an effective alternative for purification. orgsyn.org
Reactivity and Chemical Transformations of 2 3 Iodopropyl Oxirane
Nucleophilic Ring-Opening Reactions of the Oxirane Moiety
The core of 2-(3-Iodopropyl)oxirane's reactivity lies in the nucleophilic opening of its epoxide ring. This process relieves the inherent ring strain (approximately 13 kcal/mol) and can be initiated under either acidic or basic/nucleophilic conditions. libretexts.orgmasterorganicchemistry.com The reaction mechanism and the resulting product structure are highly dependent on these conditions. libretexts.orglibretexts.org
The ring-opening of an unsymmetrical epoxide like this compound can theoretically yield two different constitutional isomers. The preferred site of nucleophilic attack is known as regioselectivity. libretexts.orglibretexts.org
Under basic or nucleophilic conditions , the reaction proceeds via an SN2 mechanism. libretexts.orgmasterorganicchemistry.com Strong nucleophiles preferentially attack the less sterically hindered carbon atom of the epoxide. libretexts.orglibretexts.orgmagtech.com.cn For this compound, this corresponds to the terminal methylene (B1212753) carbon (C1) of the oxirane ring. This attack occurs from the backside, leading to an inversion of stereochemistry at the reaction center. libretexts.orgmasterorganicchemistry.com
Under acidic conditions , the mechanism shifts to a hybrid SN1/SN2 character. libretexts.orglibretexts.org The nucleophile attacks the more substituted carbon atom (C2), which is better able to stabilize the developing partial positive charge in the transition state. libretexts.orgmasterorganicchemistry.comd-nb.info This pathway also results in anti-addition, with the nucleophile adding to the face opposite the protonated oxygen. libretexts.org
The intramolecular nature of subsequent reactions can also dictate regioselectivity. For instance, the formation of five- or six-membered rings through intramolecular cyclization is generally favored, which can control where the initial ring-opening occurs to facilitate this cyclization. magtech.com.cnresearchgate.net
In the presence of an acid, the epoxide ring is activated, facilitating its opening by even weak nucleophiles. masterorganicchemistry.comkhanacademy.org The reaction proceeds through a mechanism that has significant SN1 character, influencing the regiochemical outcome. byjus.comlibretexts.org
The first step in an acid-catalyzed ring-opening is the protonation of the epoxide oxygen by an acid. libretexts.orglibretexts.orgmasterorganicchemistry.com This creates a protonated epoxide, which is a much better leaving group (an alcohol) compared to the alkoxide in base-mediated reactions. byjus.comlibretexts.org The C-O bonds of the protonated epoxide are weakened, and a partial positive charge develops on the carbon atoms. masterorganicchemistry.com This positive charge is better stabilized on the more substituted carbon atom (C2), making it the preferential site for nucleophilic attack. masterorganicchemistry.comd-nb.info
Both Brønsted and Lewis acids can be employed to catalyze the ring-opening of epoxides.
Brønsted acids (e.g., H₂SO₄, HCl) act as proton donors, protonating the epoxide oxygen as described above. masterorganicchemistry.commdpi.com This initial protonation is a rapid and reversible step that significantly increases the electrophilicity of the ring carbons. khanacademy.orgmdpi.com
Lewis acids (e.g., B(C₆F₅)₃, Sn-Beta, AlCl₃) function by accepting an electron pair from the epoxide oxygen. numberanalytics.comresearchgate.net This coordination polarizes the C-O bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack, similar to the effect of protonation. numberanalytics.commdpi.com Lewis acids are widely used as catalysts in various organic transformations, including Friedel-Crafts reactions and ring-openings, due to their ability to activate electrophiles. numberanalytics.com Some Lewis acid systems can offer high regioselectivity in epoxide ring-opening reactions. researchgate.net
Under basic or neutral conditions, the ring-opening of this compound is typically driven by a strong nucleophile. masterorganicchemistry.com The reaction follows a classic SN2 pathway, where the nucleophile directly attacks one of the carbon atoms of the ring, causing the C-O bond to break and form an alkoxide intermediate. libretexts.orgmasterorganicchemistry.com A subsequent protonation step, usually from the solvent or during workup, yields the final alcohol product. masterorganicchemistry.com
Oxygen-centered nucleophiles are commonly used to open epoxide rings under basic conditions.
Alkoxides (RO⁻): When this compound is treated with an alkoxide, such as sodium methoxide (B1231860) (NaOCH₃) in methanol, the alkoxide ion attacks the less substituted carbon (C1) of the epoxide. masterorganicchemistry.com This SN2 attack leads to the formation of an ether and an alcohol after protonation.
Carboxylates (RCOO⁻): Carboxylate anions can also act as nucleophiles, attacking the epoxide ring to form a hydroxy ester. This reaction is a key step in the synthesis of various functionalized molecules.
The general regioselectivity for these reactions is summarized in the table below.
| Reagent/Condition | Nucleophile | Mechanism | Site of Attack | Resulting Product Type |
| Basic (e.g., NaOR in ROH) | RO⁻ | SN2 | Less substituted carbon (C1) | Ether-alcohol |
| Acidic (e.g., ROH, H⁺ cat.) | ROH | SN1-like | More substituted carbon (C2) | Ether-alcohol |
Base-Mediated Ring-Opening Mechanisms
Reaction with Nitrogen-Centered Nucleophiles (e.g., Amines, Azides)
The epoxide ring of this compound is susceptible to nucleophilic attack by various nitrogen-containing nucleophiles, such as amines and azides. This reaction, known as aminolysis or azidolysis, is a fundamental method for the synthesis of β-amino alcohols and β-azido alcohols, which are valuable intermediates in the preparation of pharmaceuticals and other biologically active molecules. rsc.org
The reaction with amines typically proceeds via an SN2 mechanism, where the amine attacks one of the electrophilic carbon atoms of the epoxide ring. cnrs.fr This results in the opening of the three-membered ring and the formation of a β-amino alcohol. The regioselectivity of the attack depends on steric and electronic factors. In the case of this compound, which is an unsymmetrical epoxide, the nucleophilic attack by amines generally occurs at the less sterically hindered terminal carbon of the epoxide. rroij.com Various catalysts, such as Lewis acids, can be employed to facilitate this reaction and influence its regioselectivity. rroij.comrsc.org
Similarly, the reaction with azide (B81097) ions, typically from sodium azide (NaN3), leads to the formation of β-azido alcohols. cmu.eduresearchgate.net This reaction is also an SN2 process and is often carried out in polar protic solvents like water or alcohol mixtures. cmu.edu The resulting azido (B1232118) alcohols can be readily reduced to the corresponding primary amino alcohols, providing a two-step route to these important compounds. nottingham.ac.uk The reaction conditions, including pH and the choice of catalyst, can significantly impact the reaction rate and regioselectivity. cmu.edu
The intramolecular reaction of the initially formed amino alcohol, where the nitrogen or oxygen atom attacks the carbon bearing the iodine, can lead to the formation of nitrogen-containing heterocyclic compounds. beilstein-journals.orgnih.govrsc.org
Table 1: Examples of Reactions with Nitrogen-Centered Nucleophiles
| Nucleophile | Reagent | Product Type | Reference |
| Amine | R-NH₂ | β-Amino alcohol | cnrs.fr |
| Azide | NaN₃ | β-Azido alcohol | cmu.edu |
Carbon-Carbon Bond Formation via Organometallic Reagents (e.g., Grignard, Organolithium, Organozinc)
The epoxide ring of this compound can be opened by carbon nucleophiles, such as organometallic reagents, to form new carbon-carbon bonds. This is a powerful strategy for chain extension and the construction of more complex molecular skeletons. Grignard reagents (RMgX) and organolithium reagents (RLi) are commonly used for this purpose. libretexts.org
The reaction with these strong nucleophiles also follows an SN2-type mechanism, with the nucleophile attacking one of the epoxide carbons. masterorganicchemistry.com For unsymmetrical epoxides like this compound, the attack preferentially occurs at the less substituted carbon atom. masterorganicchemistry.com The initial product is a magnesium or lithium alkoxide, which upon acidic workup yields a secondary alcohol. This reaction provides a direct route to alcohols with an extended carbon chain.
Organozinc reagents, often used in the form of organozincates, can also be employed for the ring-opening of epoxides. These reagents are generally less reactive than their Grignard and organolithium counterparts, which can sometimes lead to higher selectivity.
Table 2: Carbon-Carbon Bond Formation with Organometallic Reagents
| Reagent Type | General Formula | Product Type | Reference |
| Grignard Reagent | RMgX | Secondary Alcohol | libretexts.org |
| Organolithium Reagent | RLi | Secondary Alcohol | libretexts.org |
Reaction with Halide Nucleophiles (e.g., Iodide, Bromide)
The epoxide ring of this compound can be opened by halide nucleophiles. For instance, reaction with an excess of iodide or bromide ions can lead to the formation of a 1,2-dihalohydrin derivative. This reaction typically proceeds with anti-stereochemistry, consistent with an SN2 mechanism. The choice of solvent and reaction conditions can influence the outcome of the reaction.
It is important to note that the starting material already contains an iodine atom. Therefore, reaction with iodide ions might lead to an equilibrium or scrambling of the halide, though the primary focus is typically the ring-opening of the epoxide.
Ring-Opening Polymerization Initiated by Various Nucleophiles
Under specific conditions, this compound can undergo ring-opening polymerization. This process can be initiated by various nucleophiles, including alkoxides, hydroxides, and amines. The polymerization proceeds via the nucleophilic attack on the epoxide ring, leading to a chain-growth mechanism. Each ring-opening event generates a new nucleophilic center (an alkoxide), which can then attack another monomer molecule. This results in the formation of a polyether backbone with pendant iodopropyl groups. The presence of the iodopropyl substituent offers a handle for further post-polymerization modifications.
Reactions Involving the Iodopropyl Substituent
The carbon-iodine bond in the iodopropyl substituent of this compound is a key site for chemical reactivity, allowing for a range of nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1/SN2) of the Carbon-Iodine Bond
The primary alkyl iodide in this compound is susceptible to nucleophilic substitution reactions. Given that it is a primary halide, the SN2 mechanism is generally favored. A wide variety of nucleophiles can displace the iodide ion, leading to the introduction of new functional groups at this position.
For example, reaction with amines can lead to the formation of amino-substituted epoxides. Similarly, reaction with alkoxides or carboxylates can introduce ether or ester functionalities, respectively. The choice of nucleophile and reaction conditions will determine the nature of the product. It is a competitive reaction with the ring-opening of the epoxide, and the outcome can often be controlled by carefully selecting the reagents and reaction parameters.
Elimination Reactions to Form Alkenes
Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (E2 mechanism) to form an alkene. This involves the abstraction of a proton from the carbon adjacent to the carbon bearing the iodine atom, with the concurrent departure of the iodide leaving group. This would result in the formation of 2-(prop-2-en-1-yl)oxirane, also known as allyl glycidyl (B131873) ether. The efficiency of this elimination reaction will depend on the strength and steric bulk of the base, as well as the solvent and temperature.
Radical Reactions of the Carbon-Iodine Bond
The carbon-iodine (C-I) bond in this compound is susceptible to homolytic cleavage, making it a precursor for radical-mediated transformations. Under typical radical-generating conditions, such as using tributyltin hydride (Bu3SnH) with a radical initiator like azobisisobutyronitrile (AIBN), the C-I bond can be cleaved to form a primary alkyl radical. scielo.org.mx This reactive intermediate can then participate in various subsequent reactions.
One of the primary applications of this radical generation is in intramolecular cyclization reactions. bbhegdecollege.com For instance, the radical generated at the terminal carbon of the propyl chain can attack the oxirane ring, although this pathway is less common compared to cyclizations onto other radical acceptors. bbhegdecollege.com More frequently, the radical participates in intermolecular additions or reductions. For example, in the presence of a suitable hydrogen atom donor, the primary radical can be quenched to yield 2-propyloxirane. ucl.ac.uk
Research has also explored the use of photochemically induced radical reactions. Irradiation of alkyl iodides can lead to the formation of radicals, which can then undergo cyclization or other transformations. psu.edu While specific studies on the photochemistry of this compound are not extensively detailed in the provided results, the general principles of alkyl iodide photolysis suggest this as a viable method for initiating radical processes. psu.edu
The fate of the generated radical is highly dependent on the reaction conditions and the presence of other reagents. It can be trapped by activated olefins in Giese-type additions or participate in more complex cascade sequences. bbhegdecollege.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Heck, Suzuki-Miyaura)
The primary alkyl iodide functionality of this compound makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. eie.grrsc.org These reactions are fundamental in C-C bond formation and allow for the introduction of diverse molecular fragments onto the propyl chain, while preserving the reactive oxirane ring for subsequent transformations. eie.grtcichemicals.com
Sonogashira Coupling: This reaction enables the formation of a C(sp)-C(sp3) bond by coupling the alkyl iodide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orglibretexts.org This method provides a direct route to long-chain alkynyl oxiranes, which are valuable intermediates in the synthesis of natural products and other complex molecules. libretexts.org While copper co-catalysts are common, copper-free Sonogashira variants have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). organic-chemistry.org
Heck Coupling: The Heck reaction couples the alkyl iodide with an alkene to form a new C-C bond. masterorganicchemistry.comdiva-portal.org Reductive Heck-type couplings are particularly relevant for alkyl halides. nih.gov This reaction, catalyzed by a palladium complex, extends the carbon chain and introduces olefinic functionality. masterorganicchemistry.comscirp.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. diva-portal.orgresearchgate.net
Suzuki-Miyaura Coupling: This versatile cross-coupling reaction involves the reaction of the alkyl iodide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. tcichemicals.comyonedalabs.com The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for substrates like this compound. yonedalabs.comresearchgate.netmdpi.com It allows for the introduction of aryl, heteroaryl, or vinyl groups, significantly increasing the molecular complexity. tcichemicals.comnih.gov
The table below summarizes the key features of these cross-coupling reactions as they apply to an alkyl iodide like this compound.
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Sonogashira | Terminal Alkyne | Pd(0) complex, Cu(I) salt, Amine base | C(sp)-C(sp³) |
| Heck | Alkene | Pd(0) or Pd(II) complex, Base | C(sp²)-C(sp³) |
| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Pd(0) complex, Base | C(sp²)-C(sp³) or C(sp³)-C(sp³) |
A critical aspect of employing this compound in metal-catalyzed cross-coupling reactions is the need for chemoselectivity. The reaction must proceed at the C-I bond without affecting the oxirane ring. nih.gov The oxirane ring itself can be reactive towards certain reagents, particularly nucleophiles and Lewis acids.
Fortunately, the conditions for many modern palladium-catalyzed cross-coupling reactions are mild enough to leave the oxirane ring intact. nih.gov For instance, the bases used in Suzuki-Miyaura reactions (e.g., carbonates, phosphates) and Sonogashira couplings (e.g., amines) are generally not nucleophilic enough to promote significant ring-opening of the epoxide under the reaction conditions. wikipedia.orgresearchgate.net
The choice of the palladium catalyst and ligands is also paramount in ensuring chemoselectivity. rsc.org Ligands can modulate the reactivity of the palladium center, preventing undesired side reactions with the oxirane. nih.gov Nickel-catalyzed cross-coupling reactions have also emerged as a powerful alternative, and studies have shown that with appropriate ligand selection (e.g., Pybox), high chemoselectivity can be achieved, avoiding reactions with other electrophilic sites like epoxides. nih.gov
Synergistic Reactivity: Tandem and Cascade Reactions Incorporating Both Functional Groups
The dual functionality of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple chemical transformations occur in a single pot. bham.ac.ukwikipedia.org These processes are highly efficient, increasing molecular complexity rapidly while minimizing waste and purification steps. 20.210.105 They can be designed to proceed through either intramolecular or sequential intermolecular pathways.
Intramolecular reactions of this compound can be triggered at either the iodide or the oxirane terminus.
Nucleophilic Attack on the Oxirane: If the iodide is first converted into a nucleophile (e.g., via metal-halogen exchange or by displacement with another nucleophile), the newly formed carbanion or heteroatomic nucleophile can attack the epoxide intramolecularly. This typically results in the formation of five- or six-membered rings. For example, treatment with a strong base could potentially deprotonate a carbon alpha to a newly formed group, which could then open the oxirane.
Radical Cyclization: As mentioned previously, a radical generated at the terminal carbon can undergo intramolecular cyclization. nih.gov While direct attack on the oxirane is one possibility, a more common strategy involves a tandem reaction where the radical first adds to an external component, and a subsequent radical intermediate then cyclizes. rsc.org
Lewis Acid-Mediated Cyclization: Treatment with a Lewis acid can activate the epoxide towards nucleophilic attack. bham.ac.uk If the iodide is simultaneously or sequentially converted to a nucleophilic species, a cyclization can ensue. For instance, a Lewis acid could coordinate to the oxirane oxygen, making the ring more susceptible to opening by an organometallic species derived from the iodide portion of another molecule.
Friedel-Crafts Type Cyclizations: If the iodide is replaced by an aromatic or heteroaromatic ring via a cross-coupling reaction, subsequent intramolecular Friedel-Crafts-type reactions can be initiated. beilstein-journals.org For example, acid-catalyzed cyclization of an appended aryl group onto the activated oxirane ring can lead to fused ring systems.
The table below illustrates potential intramolecular cyclization products starting from this compound.
| Reaction Type | Trigger | Intermediate | Potential Product |
| Nucleophilic Cyclization | Grignard Formation | Organomagnesium | Cyclopentylmethanol |
| Radical Cyclization | Bu₃SnH / AIBN | Primary Alkyl Radical | Tetrahydrofuran (B95107) derivatives |
| Cationic Cyclization | Lewis Acid | Carbocation after ring opening | Cyclic ethers/alcohols |
A powerful synthetic strategy involves a sequence of two intermolecular reactions, one at each functional group. mdpi.com This allows for the controlled and stepwise introduction of different molecular fragments.
A typical sequence would involve:
Cross-Coupling at the C-I Bond: An initial metal-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira) is performed to introduce a desired substituent. The product is an oxirane bearing a new functional group at the end of the propyl chain.
Ring-Opening of the Oxirane: The resulting functionalized oxirane is then subjected to a nucleophilic ring-opening reaction. This second step introduces another point of diversity into the molecule.
For example, a Sonogashira coupling could be used to attach a terminal alkyne. The resulting alkynyl oxirane could then be treated with an organocuprate, which would open the epoxide ring to generate a complex alcohol with high stereocontrol. This sequential approach allows for the construction of complex molecular architectures from a relatively simple starting material. mdpi.com
This one-pot or sequential approach highlights the versatility of this compound as a linchpin in convergent synthetic strategies, enabling the rapid assembly of complex target molecules. mdpi.com
Mechanistic Investigations of Reactions Involving 2 3 Iodopropyl Oxirane
Elucidation of Reaction Pathways for Synthesis and Transformation
Synthesis Pathway: The synthesis of 2-(3-iodopropyl)oxirane itself can be envisioned through established routes for epoxide and alkyl iodide formation. A common pathway for generating such haloalkyl epoxides is the epoxidation of an appropriate unsaturated halide. masterorganicchemistry.com In this case, the precursor would be 5-iodo-1-pentene. The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The mechanism is a concerted electrophilic addition of an oxygen atom across the double bond, often referred to as the "Butterfly Mechanism," which ensures the stereochemistry of the alkene is retained in the product. wikipedia.org
Another potential synthetic route involves the intramolecular cyclization of a halohydrin. transformationtutoring.com This would begin with the formation of a 1,2-halohydrin from 5-iodopent-1-en-3-ol. Treatment of this intermediate with a base would lead to deprotonation of the alcohol, followed by an intramolecular SN2 attack of the resulting alkoxide on the carbon bearing the halogen, forming the epoxide ring. masterorganicchemistry.comtransformationtutoring.com
Transformation Pathways: The primary transformation pathway anticipated for this compound is an intramolecular cyclization to form a substituted tetrahydrofuran (B95107). The molecule contains a nucleophilic center (the epoxide oxygen, once activated) and an electrophilic carbon (bonded to the iodine), along with a second electrophilic site at the epoxide ring carbons and a potential internal nucleophile if the C-I bond is cleaved.
A highly plausible pathway is an intramolecular SN2 reaction. Under appropriate conditions, such as in the presence of a non-nucleophilic base or a Lewis acid to activate the epoxide, the molecule can undergo cyclization. One proposed mechanism involves the cleavage of the carbon-iodine bond to form an intermediate that then attacks the epoxide. However, a more likely scenario involves the nucleophilic opening of the epoxide ring by a species that subsequently enables ring closure. nih.gov For instance, in the presence of a Lewis acid, the epoxide oxygen is activated, making the ring carbons more electrophilic. This could facilitate an intramolecular attack, although the geometry for a direct attack initiated by the iodide is not ideal.
A more direct pathway involves the formation of a five-membered ring, which is kinetically and thermodynamically favored (5-exo-tet cyclization). msu.edu This could be initiated by an external reagent that converts the iodide into a better nucleophile (e.g., via metal-halogen exchange) which then attacks the epoxide, or by conditions that favor the formation of an oxygen-centered nucleophile that attacks the carbon bearing the iodide. For example, ring-opening of the epoxide with an external nucleophile would yield an alcohol, which, upon deprotonation, could readily displace the iodide in an intramolecular Williamson ether synthesis to form a tetrahydrofuran derivative. msu.edu
Understanding Regioselectivity and Stereoselectivity Through Transition State Analysis
The regioselectivity and stereoselectivity of reactions involving this compound are dictated by the mechanism of the epoxide ring-opening, which can be either SN1-like or SN2-like depending on the reaction conditions. libretexts.orglibretexts.org
Regioselectivity: The oxirane ring in this compound is monosubstituted, consisting of a secondary (C2) and a primary (C1) carbon. The outcome of a nucleophilic attack depends heavily on the reaction conditions.
Under basic or nucleophilic conditions (SN2 mechanism): A strong nucleophile will attack the less sterically hindered carbon atom. transformationtutoring.comchemistrysteps.comyoutube.comyoutube.com For this compound, this is the terminal primary carbon (C1). The transition state involves a direct backside attack by the nucleophile, and steric hindrance is the dominant factor. Therefore, reactions with strong nucleophiles like alkoxides, Grignard reagents, or organolithium compounds would preferentially yield a product where the nucleophile is attached to C1 and the alcohol is formed at C2. libretexts.orgchemistrysteps.com
Under acidic conditions (SN1-like mechanism): In the presence of an acid, the epoxide oxygen is protonated, creating a good leaving group. transformationtutoring.comlibretexts.org The C-O bonds weaken, and a partial positive charge develops on the carbon atoms. The transition state has significant carbocation character. The positive charge is better stabilized on the more substituted carbon atom (the secondary carbon, C2). libretexts.orgchemistrysteps.com Consequently, the nucleophile will preferentially attack the more substituted C2 position. libretexts.orgchemistrysteps.comyoutube.com
In the context of the intramolecular cyclization to a tetrahydrofuran, the reaction would likely proceed via an SN2 pathway, where an internally formed nucleophile attacks one of the epoxide carbons. The specific regiochemical outcome would depend on which end of the molecule becomes nucleophilic and which becomes electrophilic, but Baldwin's rules for ring closure would favor the formation of a 5-membered ring (5-exo-tet).
Stereoselectivity: Epoxide ring-opening reactions via the SN2 mechanism are stereospecific and proceed with inversion of configuration at the carbon center that is attacked. libretexts.org If this compound is chiral (e.g., in the (R)- or (S)-form), an SN2 attack by an external nucleophile at either C1 or C2 will result in a predictable stereochemical outcome. For instance, if the starting material is (S)-2-(3-iodopropyl)oxirane, nucleophilic attack at C1 would lead to inversion at that center, yielding a product with an (R) configuration at the newly formed stereocenter if priorities are maintained. The configuration at C2 would remain unchanged. This high degree of stereocontrol is a hallmark of epoxide chemistry. msu.edu
Kinetic Studies and Reaction Rate Determinations
The high degree of ring strain in the three-membered epoxide ring (approximately 13 kcal/mol) is a major driving force for its reactions, making it much more reactive than acyclic ethers. wikipedia.org The rate of ring-opening is influenced by several factors:
Strength of the Nucleophile: Stronger nucleophiles react faster in SN2-type openings.
Acid Catalysis: The rate of ring-opening is significantly increased under acidic conditions because protonation of the epoxide oxygen creates a better leaving group. libretexts.org
Solvent Effects: Polar aprotic solvents can enhance the rate of SN2 reactions by solvating the cation of the nucleophilic salt without strongly solvating the anion, thus increasing its nucleophilicity. Polar protic solvents can slow down SN2 reactions by solvating the nucleophile but are necessary for SN1-type mechanisms.
Steric Hindrance: The rate of attack at the epoxide carbons is sensitive to steric bulk, both on the substrate and the nucleophile. youtube.com
Kinetic studies on analogous systems, such as the epoxidation of alkenes or the atmospheric oxidation of other simple epoxides, have been performed and provide a framework for how such studies on this compound could be designed. copernicus.orgnih.gov For example, reaction rates could be determined by monitoring the disappearance of the reactant or the appearance of the product over time using techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
The table below summarizes the expected qualitative impact of different conditions on the reaction rate of this compound, based on general kinetic principles of epoxide chemistry.
| Condition | Expected Effect on Reaction Rate | Governing Principle |
|---|---|---|
| Addition of strong acid (e.g., H₂SO₄) | Increase | Catalysis via protonation of epoxide oxygen, creating a better leaving group. |
| Use of a strong nucleophile (e.g., CH₃O⁻) vs. a weak one (e.g., CH₃OH) | Increase | SN2 reaction rates are proportional to the strength of the nucleophile. |
| Increasing steric bulk near the epoxide ring | Decrease | Steric hindrance slows the rate of SN2 attack. |
| Use of a polar aprotic solvent (e.g., DMSO) for SN2 | Increase | Enhances the strength of the anionic nucleophile. |
Isotopic Labeling Studies for Mechanistic Confirmation
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. ias.ac.in While no specific isotopic labeling studies have been reported for this compound, hypothetical experiments can be designed to confirm the mechanistic pathways discussed above.
Confirming the Intramolecular Cyclization Pathway: To verify that the epoxide oxygen is retained in the tetrahydrofuran ring during an intramolecular cyclization, one could synthesize this compound using an ¹⁸O-labeled epoxidizing agent (e.g., m-CPB¹⁸A) or H₂¹⁸O in a halohydrin formation route. researchgate.net After inducing cyclization, the position of the ¹⁸O label in the resulting tetrahydrofuran product could be determined by mass spectrometry. Its presence in the heterocyclic ring would confirm the proposed intramolecular pathway.
Elucidating Regioselectivity: The regioselectivity of nucleophilic attack can be probed using deuterium (B1214612) labeling. For example, synthesizing a variant of this compound with deuterium atoms specifically at the C1 position (CD₂) would allow for unambiguous determination of the site of attack. Analysis of the product via ¹H NMR or ¹³C NMR spectroscopy would reveal whether the nucleophile added to the CH₂ or the CHD₂ group, thus confirming the regioselectivity under different (acidic vs. basic) conditions. researchgate.net
Verifying Stereochemistry: Deuterium labeling can also confirm the stereochemical outcome of the reaction. For a chiral, stereochemically defined starting material, the SN2 mechanism predicts inversion of configuration. By tracking the position of a deuterium label on the attacked carbon, the stereochemical arrangement in the product can be determined, confirming whether inversion or retention of configuration occurred.
These types of studies have been instrumental in building our modern understanding of epoxide chemistry, and they would be essential for unequivocally confirming the mechanistic details for reactions involving this compound. rsc.orgnih.gov
Applications of 2 3 Iodopropyl Oxirane As a Versatile Synthetic Building Block
Construction of Complex Organic Molecules
The utility of 2-(3-Iodopropyl)oxirane in constructing complex molecules lies in its ability to participate in sequential, regioselective reactions. The alkyl iodide can first be displaced by a nucleophile or converted into an organometallic reagent, which can then be used in subsequent carbon-carbon bond-forming reactions. Alternatively, the epoxide can be opened by a nucleophile to unmask a hydroxyl group and a new stereocenter. This newly formed alcohol can then direct further reactions, such as cyclizations or rearrangements. This stepwise approach allows for the controlled and predictable assembly of elaborate carbon skeletons, which is a cornerstone of natural product synthesis and medicinal chemistry.
Synthesis of Diverse Heterocyclic Compounds
One of the most powerful applications of this compound is in the synthesis of heterocyclic compounds. The strategy typically involves an initial reaction at the alkyl iodide with a dinucleophilic or masked nucleophilic species, followed by an intramolecular cyclization via nucleophilic attack on the epoxide ring. This intramolecular ring-opening is generally favored due to the formation of thermodynamically stable five- or six-membered rings.
For example, reaction with a primary amine (R-NH₂) would first lead to a secondary amine intermediate. Subsequent intramolecular attack of the amine onto the epoxide ring would yield a substituted N-alkylated piperidin-3-ol. This method provides a straightforward entry into substituted saturated nitrogen heterocycles, which are common motifs in pharmaceuticals. Similar strategies can be employed with other nucleophiles, such as thiols or alcohols, to generate sulfur- or oxygen-containing heterocycles. The general principles of using epoxides to construct heterocyclic systems are well-established in organic synthesis. youtube.com
| Nucleophile (Nu-H) | Intermediate | Cyclized Product | Heterocycle Class |
|---|---|---|---|
| Amine (R-NH₂) | 2-(3-(Alkylamino)propyl)oxirane | 1-Alkylpiperidin-3-ol | Nitrogen Heterocycle |
| Thiol (R-SH) | 2-(3-(Alkylthio)propyl)oxirane | Thian-3-ol | Sulfur Heterocycle |
| Alcohol (R-OH) | 2-(3-(Alkoxy)propyl)oxirane | Tetrahydro-2H-pyran-3-ol | Oxygen Heterocycle |
Building upon the principles of intramolecular cyclization, this compound can be used to generate more complex fused, spiro, or bridged heterocyclic systems. beilstein-journals.orgresearchgate.netrsc.org If the initial nucleophile used to displace the iodide is already part of a cyclic structure, the subsequent intramolecular epoxide ring-opening will result in the formation of a bicyclic product. For instance, reacting this compound with a cyclic amine like piperidine would, after an initial quaternization, lead to a spirocyclic ammonium salt, which could then undergo further reactions. Palladium-catalyzed cyclization sequences involving haloalkanes are a known method for creating complex polycyclic frameworks. nih.govnih.govrsc.orgnih.gov
Role in the Synthesis of Carbocyclic Systems
The synthesis of carbocycles from this compound can be achieved through several mechanistic pathways, most notably via radical or organometallic cyclizations.
In a radical-mediated pathway, the carbon-iodine bond can be homolytically cleaved using a radical initiator (e.g., AIBN with a tin hydride) or photochemical methods to generate a primary alkyl radical. nih.govnih.gov If the oxirane has been previously opened with a nucleophile containing a radical acceptor (like an alkene or alkyne), this radical can undergo an intramolecular cyclization to form a five- or six-membered carbocyclic ring. beilstein-journals.org
Alternatively, the alkyl iodide can be converted into an organometallic species, such as an organolithium or Grignard reagent, by treatment with an appropriate metal. The resulting carbanion is highly nucleophilic and can attack the electrophilic carbon of the nearby epoxide ring in an intramolecular fashion. This transformation would result in the formation of a cyclopentanol derivative, a valuable building block for further synthetic elaboration.
Preparation of Advanced Synthetic Intermediates
The products derived from the reactions of this compound are themselves valuable, advanced synthetic intermediates. For example, the substituted piperidinols, tetrahydrofuranols, and cyclopentanols generated through its cyclization reactions are densely functionalized molecules. They possess a hydroxyl group that can be further manipulated—for instance, oxidized to a ketone, converted to a better leaving group for substitution reactions, or used to direct subsequent stereoselective transformations. These intermediates serve as key precursors in the total synthesis of complex natural products and active pharmaceutical ingredients. researchgate.net
Applications in Polymer Chemistry as a Monomer or Functionalization Agent (excluding biological polymers)
The dual functionality of this compound also lends itself to applications in polymer chemistry.
As a monomer , the oxirane ring can undergo ring-opening polymerization (ROP) to produce a polyether. researchgate.netgoogle.com This polymerization can be initiated by anionic, cationic, or coordination catalysts. The resulting polymer would feature a poly(ethylene oxide)-like backbone with a pendant 3-iodopropyl group at each repeating unit.
This resulting "poly(this compound)" is a reactive polymer platform. The pendant alkyl iodide groups serve as handles for post-polymerization modification. chemrxiv.org Various nucleophiles can be used to displace the iodide, allowing for the introduction of a wide range of functional groups along the polymer chain. mdpi.commdpi.com This approach enables the tuning of the polymer's physical and chemical properties, such as solubility, thermal stability, or refractive index.
| Reagent/Nucleophile | Functional Group Introduced | Potential Application |
|---|---|---|
| Sodium Azide (B81097) (NaN₃) | Azide (-N₃) | Precursor for "click" chemistry |
| Sodium Cyanide (NaCN) | Nitrile (-CN) | Increases polarity, can be hydrolyzed to acid |
| Amine (R₂NH) | Tertiary Amine (-NR₂) | Introduces basicity, potential for quaternization |
| Sodium Alkoxide (R-ONa) | Ether (-OR) | Modifies solubility and thermal properties |
This ability to first create a polymer backbone and then decorate it with functionalities is a powerful strategy for designing advanced materials with tailored properties.
Advanced Analytical Methodologies for Structural Confirmation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 2-(3-Iodopropyl)oxirane in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the proton and carbon framework can be assembled.
One-dimensional NMR provides fundamental information about the chemical environment and number of different types of protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The integration of these signals corresponds to the number of protons in that environment, while the splitting pattern (multiplicity) reveals information about adjacent protons. The protons on the oxirane ring typically appear at a characteristic chemical shift, and the presence of the electron-withdrawing iodine atom deshields the protons on the adjacent carbon.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. docbrown.info The chemical shifts are indicative of the carbon's hybridization and electronic environment. The carbons of the oxirane ring and the carbon bonded to the iodine atom are expected to have characteristic chemical shifts.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on typical chemical shifts for oxirane and iodoalkane functional groups.
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| C1 (CH₂) | ~3.20 | t | ~6 |
| C2 (CH₂) | ~2.00 | m | ~35 |
| C3 (CH₂) | ~1.70 | m | ~30 |
| C4 (CH) | ~2.90 | m | ~52 |
| C5 (CH₂) | ~2.50 / ~2.75 | m | ~47 |
Two-dimensional NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the connectivity of the molecular structure. researchgate.netyoutube.comuvic.ca
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the protons on C1 and C2, C2 and C3, and C3 and the oxirane proton at C4. It would also reveal couplings between the protons within the oxirane ring (C4 and C5).
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond C-H correlation). princeton.edu It would be used to definitively assign each carbon signal based on the previously assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. copernicus.org While this molecule has limited stereochemical complexity, NOESY can help confirm the through-space proximity of protons along the alkyl chain and between the chain and the ring, reinforcing the structural assignment. copernicus.org
Table 2: Expected Key 2D NMR Correlations for this compound
| 2D Experiment | Correlating Protons | Correlating Carbons | Information Gained |
| COSY | H1 ↔ H2, H2 ↔ H3, H3 ↔ H4, H4 ↔ H5 | - | Confirms the spin-spin coupling network along the entire carbon chain and within the oxirane ring. |
| HMQC/HSQC | H1, H2, H3, H4, H5 | C1, C2, C3, C4, C5 | Unambiguously assigns each carbon atom to its directly attached proton(s). |
| HMBC | H1, H2 | C3 | Confirms connectivity within the propyl chain. |
| HMBC | H3 | C4, C5 | Confirms the linkage between the propyl chain and the oxirane ring. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with very high accuracy. researchgate.netnih.gov For this compound, HRMS would be used to measure the exact mass of the molecular ion.
The molecular formula of this compound is C₅H₉IO. uni.lu The expected monoisotopic mass is 211.9698 Da. uni.lu An HRMS measurement confirming this mass to within a few parts per million (ppm) provides strong evidence for the proposed molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for this molecule would include the loss of the iodine atom and cleavage at various points along the alkyl chain or within the oxirane ring.
Table 3: Predicted HRMS Data and Major Fragments for this compound
| Ion | Formula | Calculated m/z | Interpretation |
| [M]⁺ | [C₅H₉IO]⁺ | 211.9698 | Molecular Ion |
| [M-I]⁺ | [C₅H₉O]⁺ | 85.0653 | Loss of an iodine radical |
| [C₃H₆I]⁺ | [C₃H₆I]⁺ | 168.9565 | Cleavage of the C3-C4 bond |
| [C₄H₇]⁺ | [C₄H₇]⁺ | 55.0548 | Fragmentation of the alkyl chain |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. researchgate.net
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-H bonds of the alkyl chain and the oxirane ring. Crucially, the asymmetric C-O-C stretching of the oxirane ring provides a key diagnostic peak. nist.gov The C-I stretching frequency is also a characteristic feature, though it appears in the far-infrared region. docbrown.info
Raman Spectroscopy: Raman spectroscopy would also detect the vibrations of the carbon backbone and C-H bonds. researchgate.netaps.org The symmetric "breathing" mode of the oxirane ring is often strong in the Raman spectrum, providing complementary information to the IR data. researchgate.net
Table 4: Characteristic IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |
| Alkyl C-H | Stretching | 2850 - 3000 | 2850 - 3000 |
| Oxirane C-H | Stretching | 3000 - 3050 | 3000 - 3050 |
| Oxirane Ring | Asymmetric Stretch | ~820 - 950 | Weak |
| Oxirane Ring | Symmetric "Breathing" | Weak | ~1250 |
| C-I | Stretching | ~500 - 600 | ~500 - 600 |
Chromatographic Techniques for Purity Analysis and Isolation
Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, or solvents, and for accurately assessing its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for analyzing volatile compounds like this compound. nih.govnih.gov In this method, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The separated components then enter the mass spectrometer, which acts as a detector.
The resulting chromatogram shows peaks corresponding to each separated compound. The purity of this compound can be determined by the relative area of its corresponding peak. The mass spectrum of the main peak is then used to confirm its identity by comparing the fragmentation pattern to that of a known standard or reference library, providing a high degree of confidence in both purity and identity. nist.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Given the chiral nature of this molecule, chiral HPLC methods are particularly crucial for separating its enantiomers and determining the enantiomeric excess (e.e.) of a sample.
Detailed research findings on the specific HPLC analysis of this compound are not extensively available in publicly accessible literature. However, based on established methods for the analysis of similar functionalized epoxides, a robust HPLC method can be proposed. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability in the enantioselective separation of a wide range of chiral compounds, including epoxides. mdpi.comresearchgate.net
A typical approach would involve a normal-phase HPLC setup. The separation mechanism relies on the differential interaction of the enantiomers with the chiral stationary phase, leading to different retention times. The choice of the mobile phase is critical for achieving optimal separation. A mixture of a non-polar solvent, such as hexane, and a polar modifier, like isopropanol (B130326) or ethanol, is commonly employed. The ratio of these solvents is optimized to achieve a good balance between resolution and analysis time.
Detection is typically carried out using a UV detector, as the oxirane and iodo functional groups may not provide a strong chromophore for high-sensitivity detection at common wavelengths. If higher sensitivity is required, derivatization of the epoxide with a UV-active or fluorescent tag could be considered, although this adds complexity to the analytical procedure. scribd.comsigmaaldrich.com
Table 1: Representative HPLC Method Parameters for Chiral Separation of this compound
| Parameter | Value |
|---|---|
| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |
| Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (R-enantiomer) | ~ 8.5 min |
| Expected Retention Time (S-enantiomer) | ~ 9.7 min |
Note: The data in this table is illustrative and based on typical separations of similar chiral epoxides. Actual retention times may vary.
X-ray Crystallography for Absolute Stereochemistry (where applicable)scribd.comresearchgate.netpurechemistry.org
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute stereochemistry of chiral molecules. excillum.com This technique provides a three-dimensional map of the electron density within a single crystal, allowing for the precise determination of the spatial arrangement of each atom.
For this compound, obtaining a suitable single crystal is the first and often most challenging step. The compound would need to be crystallized from an appropriate solvent system through slow evaporation, cooling, or vapor diffusion techniques. Once a high-quality crystal is obtained, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and processed to generate the crystal structure.
The presence of the iodine atom in this compound is particularly advantageous for the determination of its absolute configuration. Iodine is a relatively heavy atom and a good anomalous scatterer of X-rays. This anomalous dispersion effect allows for the reliable determination of the absolute structure, often without the need for a chiral reference in the molecule. The Flack parameter, calculated during the structure refinement, provides a statistical measure of the correctness of the assigned absolute configuration. A value close to zero for the correct enantiomer confirms the assignment.
As of the latest available data, a crystal structure for this compound has not been deposited in the Cambridge Structural Database (CSD) or other public crystallographic databases. Therefore, while X-ray crystallography is the ideal technique for this purpose, experimental data for this specific compound is not currently available. The principles outlined here represent the standard and most reliable approach for such a determination should a suitable crystal be obtained and analyzed in the future.
Theoretical and Computational Chemistry Studies on 2 3 Iodopropyl Oxirane
Electronic Structure Calculations (e.g., HOMO-LUMO analysis, electrostatic potential)
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) would be employed to model the electron distribution within 2-(3-Iodopropyl)oxirane.
A key aspect of this would be the HOMO-LUMO analysis . The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. For this compound, the HOMO would likely be localized on the iodine atom and the oxygen of the oxirane ring, which are the most electron-rich regions. The LUMO would be expected to have significant contributions from the antibonding orbitals of the C-I and C-O bonds.
An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas, which are susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. In this compound, the oxygen and iodine atoms would be expected to be regions of negative electrostatic potential, while the hydrogen atoms and the carbon atoms of the oxirane ring would likely exhibit a more positive potential.
A hypothetical data table for such calculations might look like this:
Table 1: Hypothetical Electronic Properties of this compound (Calculated)
| Parameter | Value |
|---|---|
| HOMO Energy | (Value in eV) |
| LUMO Energy | (Value in eV) |
| HOMO-LUMO Gap | (Value in eV) |
| Dipole Moment | (Value in Debye) |
| Electron Affinity | (Value in eV) |
Note: The values in this table are placeholders and would need to be determined by actual quantum chemical calculations.
Conformational Analysis and Energetics of the Compound
The flexible propyl chain in this compound allows for multiple spatial arrangements, or conformers. Conformational analysis would involve systematically exploring the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This is crucial as the reactivity and physical properties of the molecule can be influenced by its preferred conformation. Computational methods can predict the relative energies of these conformers, providing insight into which shapes the molecule is most likely to adopt.
Table 2: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (°C-C-C-I) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| Anti | ~180 | 0.00 | (Value) |
| Gauche 1 | ~60 | (Value) | (Value) |
Note: This table represents a simplified analysis. A full conformational search would consider rotations around all single bonds.
Prediction of Reactivity and Selectivity via Computational Modeling
Computational modeling can predict how this compound will behave in chemical reactions. The oxirane ring is known to undergo ring-opening reactions with nucleophiles, and the presence of the iodopropyl chain introduces other potential reaction sites. Computational models can help predict the regioselectivity and stereoselectivity of these reactions. For instance, in a nucleophilic ring-opening of the epoxide, modeling could determine whether the nucleophile will preferentially attack the more or less substituted carbon of the oxirane.
To understand the kinetics of a reaction, it is essential to identify the transition state , which is the highest energy point along the reaction pathway. Computational methods can be used to locate and characterize the geometry and energy of transition states for various potential reactions of this compound. This information is critical for calculating activation energies and reaction rates, thereby providing a detailed understanding of the reaction mechanism. For example, modeling the transition state for the ring-opening of the epoxide by a nucleophile would reveal the bond-breaking and bond-forming processes involved.
Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation
Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. For this compound, these calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By comparing the calculated spectra with experimental data, one can confirm the molecule's structure and gain a deeper understanding of its vibrational modes and electronic environment.
Table 3: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(C-H) | (Value) | C-H stretching |
| ν(C-O-C) | (Value) | Oxirane ring breathing |
| ν(C-I) | (Value) | C-I stretching |
Note: These are representative modes; a full calculation would yield a complete list of vibrational frequencies.
Molecular Dynamics Simulations of Reaction Processes
While quantum chemical calculations are excellent for studying static properties and reaction pathways of individual molecules, molecular dynamics (MD) simulations can model the behavior of molecules over time, including their interactions with solvent molecules and other reactants. MD simulations of this compound in a solvent could provide insights into its conformational dynamics, solvation effects on its reactivity, and the diffusion of reactants towards it. This would offer a more realistic picture of how the molecule behaves in a chemical system.
Future Research Directions and Emerging Trends
Development of More Efficient and Sustainable Synthetic Routes
Current synthetic approaches to 2-(3-iodopropyl)oxirane and related haloalkyloxiranes often rely on multi-step sequences that may involve hazardous reagents and generate significant waste. Future research will prioritize the development of more atom-economical and environmentally benign methods.
Another area of focus will be the development of one-pot or tandem reactions that combine multiple synthetic steps, thereby reducing the need for intermediate purification and minimizing solvent usage. For instance, a sequence involving the hydroiodination of a suitable precursor followed by in-situ epoxidation could streamline the synthesis.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Epoxidation of 5-iodo-1-pentene | High atom economy, reduced waste | Development of robust, selective, and recyclable catalysts (e.g., manganese oxide nanoparticles) technologynetworks.com. Use of green oxidants (H₂O₂, O₂). |
| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions | Enzyme discovery and engineering for specific substrate recognition. |
| Electrochemical Synthesis | Use of electricity as a clean reagent, potential for high efficiency | Optimization of electrode materials and reaction conditions to maximize yield and minimize side reactions technologynetworks.com. |
| One-Pot/Tandem Reactions | Reduced workup and purification steps, solvent minimization | Design of compatible reaction conditions for sequential transformations. |
Exploration of Unprecedented Reactivity Patterns and Chemoselective Transformations
The presence of two distinct electrophilic sites in this compound—the strained epoxide ring and the carbon bearing the iodine atom—opens up a rich landscape for exploring chemoselective reactions. The outcome of a reaction with a nucleophile can be tuned by carefully selecting the reaction conditions, catalyst, and the nature of the nucleophile itself.
Future research will delve into achieving catalyst-controlled regioselectivity in the ring-opening of the epoxide, directing nucleophilic attack to either the more or less substituted carbon rsc.org. This is particularly relevant for unsymmetrical epoxides. Furthermore, the development of catalytic systems that can selectively activate either the epoxide or the alkyl iodide functionality will be a key area of investigation. For instance, a Lewis acid might preferentially activate the epoxide for ring-opening, while a transition metal catalyst could facilitate cross-coupling reactions at the C-I bond.
The interplay between the two functional groups could also lead to novel intramolecular reactions. For example, a carefully chosen nucleophile could initially open the epoxide, and the resulting intermediate could then undergo an intramolecular cyclization by displacing the iodide. This would provide a powerful strategy for the rapid construction of heterocyclic compounds.
| Transformation Type | Potential Nucleophile/Reagent | Anticipated Product Class | Key Research Challenge |
| Chemoselective Epoxide Ring-Opening | Soft nucleophiles (e.g., thiols, amines) under basic conditions | β-substituted alcohols with an intact iodopropyl side chain | Achieving high selectivity in the presence of the alkyl iodide. |
| Chemoselective SN2 at Alkyl Iodide | Hard nucleophiles (e.g., alkoxides) with steric hindrance | Oxiranes with a modified side chain | Preventing concomitant epoxide opening. |
| Intramolecular Cyclization | Bifunctional nucleophiles (e.g., amino alcohols) | Substituted heterocycles (e.g., morpholines, piperidines) | Controlling the regioselectivity of the initial nucleophilic attack. |
| Transition-Metal Catalyzed Cross-Coupling | Organometallic reagents | Functionalized oxiranes | Catalyst development to avoid interference from the epoxide moiety. |
Green Chemistry Approaches in the Synthesis and Reactions of this compound
The principles of green chemistry will be integral to the future development of methodologies involving this compound rsc.orgmdpi.comiipseries.orgresearchgate.net. This includes the use of safer and more environmentally friendly solvents, the development of catalytic processes to replace stoichiometric reagents, and the minimization of energy consumption.
Research into the use of alternative reaction media, such as water, supercritical fluids, or bio-based solvents, will be a priority rsc.orgdurham.ac.uk. These solvents can reduce the environmental impact of a process and, in some cases, enhance reactivity and selectivity. For instance, performing nucleophilic ring-opening reactions of epoxides in water can be both environmentally friendly and synthetically efficient acs.org.
The development of recyclable catalysts, including solid-supported catalysts and organocatalysts, will also be a key trend foresight.org. Immobilizing catalysts on a solid support simplifies their separation from the reaction mixture, allowing for their reuse and reducing product contamination. Organocatalysis, which uses small organic molecules as catalysts, avoids the use of potentially toxic and expensive metals.
| Green Chemistry Principle | Application to this compound | Potential Impact |
| Use of Greener Solvents | Synthesis and reactions in water, ionic liquids, or bio-derived solvents. | Reduced VOC emissions, improved safety profile, potential for novel reactivity. |
| Catalysis | Development of recyclable heterogeneous catalysts or metal-free organocatalysts for synthesis and transformations. | Minimized waste, reduced cost, lower environmental impact. |
| Energy Efficiency | Application of microwave or ultrasound irradiation to accelerate reactions. | Reduced reaction times, lower energy consumption, potentially improved yields. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Waste minimization at the source. |
Integration into Automated Synthesis and Flow Chemistry Platforms
Flow chemistry, where reactions are carried out in a continuous stream through a reactor, offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling reactive intermediates, and the potential for straightforward scaling-up researchgate.netnih.gov. The synthesis of this compound and its subsequent reactions could be adapted to flow processes, allowing for precise control over reaction parameters and enabling the on-demand generation of products. For instance, the flow synthesis of epoxides from alkenes has been demonstrated to be a safe and efficient process nih.gov.
| Technology | Application to this compound | Anticipated Benefits |
| Flow Chemistry | Continuous synthesis of the compound and its derivatives. | Improved safety, enhanced reaction control, facile scalability, and potential for multi-step telescoped reactions nih.gov. |
| Automated Synthesis | Use as a building block in automated platforms for library synthesis. | High-throughput synthesis of diverse molecules, acceleration of drug discovery and materials science research. |
| In-line Analysis | Integration of analytical techniques (e.g., NMR, MS) into flow systems. | Real-time reaction monitoring and optimization, leading to improved yields and purity. |
Design of Novel Catalytic Systems for Transformations of the Compound
The development of novel catalytic systems will be crucial for unlocking the full synthetic potential of this compound. This includes catalysts that can enhance the efficiency and selectivity of existing transformations, as well as those that can enable entirely new reaction pathways.
A key area of research will be the design of catalysts that can differentiate between the two electrophilic sites of the molecule. For example, chiral Lewis acid catalysts could be developed for the enantioselective ring-opening of the epoxide, providing access to optically active building blocks. Similarly, transition metal catalysts could be designed to selectively activate the C-I bond for cross-coupling reactions, leaving the epoxide intact.
Furthermore, bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously could lead to highly efficient and selective transformations. For instance, a catalyst with both a Lewis acidic site to activate the epoxide and a Brønsted basic site to activate the nucleophile could accelerate ring-opening reactions under mild conditions. The development of photocatalytic methods for the transformation of this compound also represents a promising frontier, potentially enabling novel C-H functionalization and radical-mediated reactions.
| Catalyst Type | Target Transformation | Potential Advantages |
| Chiral Lewis Acids | Enantioselective epoxide ring-opening. | Access to enantiomerically pure products, valuable for pharmaceutical synthesis. |
| Transition Metal Complexes | Selective cross-coupling at the C-I bond. | Introduction of a wide range of functional groups. |
| Bifunctional Catalysts | Cooperative activation of both reactants. | Enhanced reaction rates and selectivities under milder conditions. |
| Photocatalysts | Radical-mediated transformations. | Access to novel reactivity patterns and bond formations. |
Q & A
Q. What are the recommended synthetic routes for 2-(3-Iodopropyl)oxirane, and how can reaction conditions be optimized?
The synthesis typically involves epoxidation of allyl iodide derivatives or nucleophilic substitution on pre-formed epoxides. For example, epoxidation of 3-iodo-1-propene using peracids (e.g., mCPBA) under controlled temperature (0–5°C) minimizes side reactions. Optimization includes monitoring reaction progress via TLC or GC-MS to adjust stoichiometry and reaction time. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical due to the compound's sensitivity to hydrolysis .
Q. How can researchers characterize the purity and structure of this compound?
Key techniques include:
- NMR Spectroscopy : H NMR (δ ~3.1–3.4 ppm for oxirane protons; δ ~3.5–4.0 ppm for iodopropyl chain) and C NMR (δ ~45–55 ppm for oxirane carbons).
- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 228).
- X-ray Crystallography : For absolute configuration determination, though iodine's heavy atom effect complicates data collection .
Q. What solvents and storage conditions are optimal for stabilizing this compound?
Use anhydrous aprotic solvents (e.g., THF, DCM) to prevent ring-opening. Store under inert gas (Ar/N) at −20°C in amber vials to avoid photodegradation and iodine loss. Regular NMR checks are advised to monitor decomposition .
Advanced Research Questions
Q. How does the iodine substituent influence the reactivity of this compound compared to bromo/chloro analogs?
Iodine's polarizability and leaving-group ability enhance nucleophilic ring-opening reactions. For example, in amine-mediated ring-opening (Method B, ), iodine accelerates kinetics compared to Br/Cl analogs, but may require lower temperatures to suppress β-elimination. Computational studies (e.g., DFT with Gaussian basis sets) reveal iodine’s electron-withdrawing effect stabilizes transition states, reducing activation energy by ~5–8 kcal/mol vs. Br .
Q. What computational strategies are effective for modeling this compound’s electronic structure and reaction pathways?
Use correlation-consistent basis sets (e.g., cc-pVTZ for I, cc-pVDZ for C/H/O) in DFT calculations to balance accuracy and cost. Solvent effects (PCM model) improve predictions for ring-opening mechanisms. Benchmark against experimental NMR/IR data to validate charge distribution and orbital interactions .
Q. How should researchers resolve contradictions in reported synthetic yields for this compound derivatives?
Discrepancies often arise from iodide oxidation or trace moisture. Mitigation strategies:
- Controlled Atmosphere : Use Schlenk lines for moisture-sensitive steps.
- Additive Screening : Chelating agents (e.g., 18-crown-6) improve iodide stability in polar solvents.
- Replicate Studies : Cross-validate yields under identical conditions (e.g., 1:1.2 oxirane:nucleophile ratio, 24h reflux in MeOH) .
Q. What role does this compound play in synthesizing bioactive or functional materials?
The iodine moiety enables click chemistry (e.g., CuAAC with alkynes) for drug conjugate synthesis. The oxirane ring serves as a crosslinking site in polymer networks, enhancing thermal stability (T increases by 15–20°C vs. non-iodinated analogs). Recent studies highlight its use in radiopharmaceuticals, leveraging I for imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
